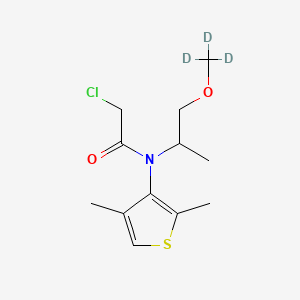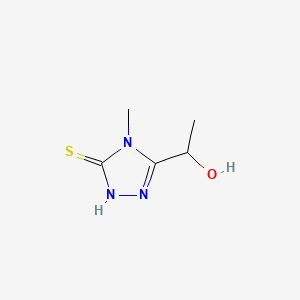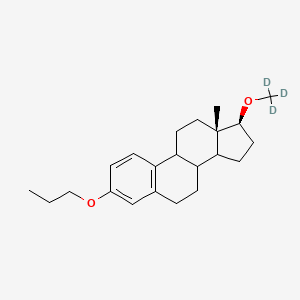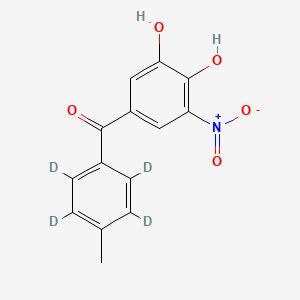
Dimethenamid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethenamid is a widely used herbicide belonging to the chloroacetamide class . It inhibits the synthesis of certain long-chain fatty acids, reducing the availability of lipids, proteins, and lignin for plant growth . The variant Dimethenamid-d3 is a deuterated form of Dimethenamid .
Synthesis Analysis
While specific synthesis methods for Dimethenamid-d3 were not found, Dimethenamid is produced by the reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride .Molecular Structure Analysis
The molecular formula of Dimethenamid-d3 is C12D3H15ClNO2S . It is an organochlorine compound that is 2-chloroacetamide substituted by a 2,4-dimethylthiophen-3-yl and a 1-methoxypropan-2-yl group at the nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of Dimethenamid-d3 is 278.81 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Pre-emergence Herbicide
Dimethenamid-d3 is an isotopically labeled version of the herbicide dimethenamid. It is widely used as a pre-emergence herbicide in both urban and agricultural settings globally . It is effective in controlling both annual grasses and broad-leaved weeds during the cultivation of commercial crops such as cotton, corn, peanut, soybean, sorghum, sunflower, etc .
Environmental Fate Studies
Researchers use Dimethenamid-d3 to study the distribution, fate, and health hazards of dimethenamid-P, metazachlor, and pyroxasulfone . The rate-determining phase of sorption kinetics of these herbicides in soils follows a pseudo-second-order model .
Soil Interaction Studies
Dimethenamid-d3 is used to understand how herbicides interact with different soil components. For instance, it has been found that soil organic matter (OM), sand, and Al oxides positively correlate with the herbicide distribution coefficient (Kd), whereas clay, silt, Fe oxides, alkaline pH, and EC showed a negative correlation with the Kd values .
Water Quality Impact Studies
The leachability index (LIX) and groundwater ubiquity score (GUS) for the soils suggest low to moderate leaching potential of the herbicides to water bodies, indicating their impact on water quality . Dimethenamid-d3 can be used to study these impacts in more detail.
Human and Environmental Health Risk Assessment
Hazard quotient and hazard index data for human adults and adolescents suggest that exposure to soils contaminated with herbicides via dermal contact, ingestion, and inhalation poses minimal to no non-carcinogenic risks . Dimethenamid-d3 can be used in such risk assessments.
作用機序
Target of Action
Dimethenamid-d3 is a soil-applied herbicide . It belongs to the chloroacetamide class, also known as Group 15 . The primary targets of Dimethenamid-d3 are certain long-chain fatty acids . These fatty acids play a crucial role in plant growth .
Mode of Action
Dimethenamid-d3 interacts with its targets by inhibiting the synthesis of these long-chain fatty acids . This inhibition results in a reduction of plant growth , thereby controlling the proliferation of weeds.
Biochemical Pathways
The affected biochemical pathway primarily involves the synthesis of long-chain fatty acids . By inhibiting this pathway, Dimethenamid-d3 disrupts the normal growth and development of plants. The downstream effects include reduced plant vigor and eventual death of the weed.
Pharmacokinetics
It is known to be highly soluble in water and has a low volatility . . These properties can impact the bioavailability of Dimethenamid-d3 in the environment.
Result of Action
The molecular and cellular effects of Dimethenamid-d3’s action result in the inhibition of plant growth. This is achieved by disrupting the synthesis of long-chain fatty acids, which are crucial for plant development . The ultimate result is effective control of a variety of broad-leaved weeds and grasses .
Action Environment
The action, efficacy, and stability of Dimethenamid-d3 can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it can be easily transported in the environment . It may persist in water systems depending on local conditions . Furthermore, it is moderately toxic to most fauna and flora for which data is available , indicating that it should be used with caution to minimize potential harm to non-target organisms.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFCTQDENRSOL-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)


![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

